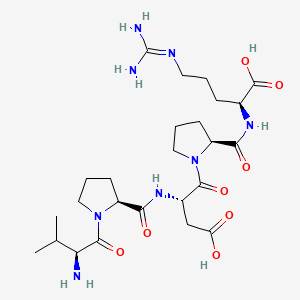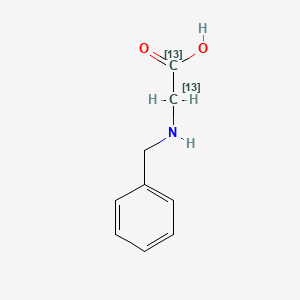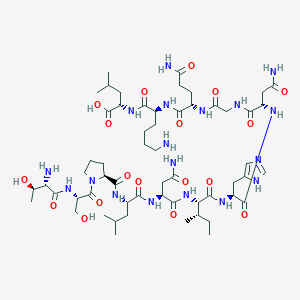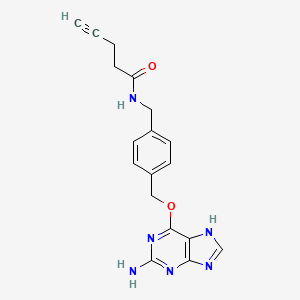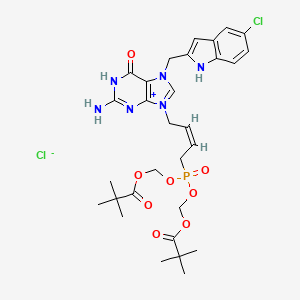
eIF4E-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
eIF4E-IN-5: is a small molecule inhibitor targeting the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a crucial protein involved in the initiation of translation in eukaryotic cells, binding to the cap structure of messenger RNA (mRNA) and facilitating the recruitment of ribosomes. Dysregulation of eIF4E activity has been linked to various diseases, including cancer, making it a significant target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of eIF4E-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and reproducibility. This process includes the optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the analysis and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions
eIF4E-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
eIF4E-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of eIF4E in translation initiation and its regulation.
Biology: Investigated for its effects on cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated eIF4E activity, such as cancer and neurodevelopmental disorders.
Industry: Utilized in the development of new drugs targeting eIF4E and related pathways .
Mecanismo De Acción
eIF4E-IN-5 exerts its effects by binding to eIF4E and inhibiting its interaction with the cap structure of mRNA. This prevents the recruitment of ribosomes and the initiation of translation, leading to reduced protein synthesis. The compound specifically targets the eIF4E-eIF4G interaction, which is crucial for the assembly of the translation initiation complex. By disrupting this interaction, this compound effectively inhibits cap-dependent translation, impacting cellular processes such as growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to eIF4E-IN-5 in terms of their mechanism of action and target specificity. These include:
4EGI-1: Another small molecule inhibitor targeting the eIF4E-eIF4G interaction.
Sizofiran: A promising eIF4E inhibitor with potential anti-cancer activity.
Rocaglamide: A natural product that inhibits eIF4E activity by targeting the eIF4A helicase
Uniqueness
This compound is unique in its high specificity for eIF4E and its ability to effectively disrupt the eIF4E-eIF4G interaction. This specificity makes it a valuable tool for studying the role of eIF4E in translation initiation and for developing targeted therapies for diseases associated with dysregulated eIF4E activity .
Propiedades
Fórmula molecular |
C30H39Cl2N6O8P |
|---|---|
Peso molecular |
713.5 g/mol |
Nombre IUPAC |
[[(Z)-4-[2-amino-7-[(5-chloro-1H-indol-2-yl)methyl]-6-oxo-1H-purin-9-ium-9-yl]but-2-enyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;chloride |
InChI |
InChI=1S/C30H38ClN6O8P.ClH/c1-29(2,3)26(39)42-17-44-46(41,45-18-43-27(40)30(4,5)6)12-8-7-11-36-16-37(23-24(36)34-28(32)35-25(23)38)15-21-14-19-13-20(31)9-10-22(19)33-21;/h7-10,13-14,16,33H,11-12,15,17-18H2,1-6H3,(H2-,32,34,35,38);1H/b8-7-; |
Clave InChI |
TYMUWOSAGUNWOL-CFYXSCKTSA-N |
SMILES isomérico |
CC(C)(C)C(=O)OCOP(=O)(C/C=C\C[N+]1=CN(C2=C1N=C(NC2=O)N)CC3=CC4=C(N3)C=CC(=C4)Cl)OCOC(=O)C(C)(C)C.[Cl-] |
SMILES canónico |
CC(C)(C)C(=O)OCOP(=O)(CC=CC[N+]1=CN(C2=C1N=C(NC2=O)N)CC3=CC4=C(N3)C=CC(=C4)Cl)OCOC(=O)C(C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



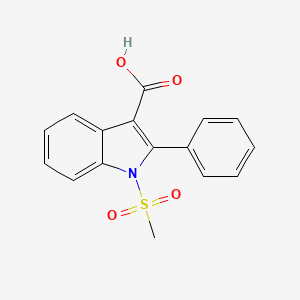
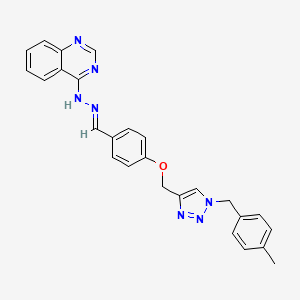
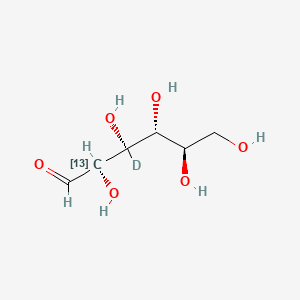

![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)
